molecular formula C18H24N2O4S B094587 Dansyl-l-isoleucine CAS No. 1100-21-6

Dansyl-l-isoleucine

Cat. No.: B094587
CAS No.: 1100-21-6
M. Wt: 364.5 g/mol
InChI Key: NJTOKQLVHXSRPR-SJCJKPOMSA-N
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Description

Dansyl-l-isoleucine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-l-isoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety derived from naphthalene. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .

Mechanism of Action

Target of Action

The primary target of Dansyl-l-isoleucine is the amino acid isoleucine. Isoleucine is an essential branched-chain amino acid found in many proteins. It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

This compound interacts with its target through a process known as dansylation. Dansylation is a chemical reaction where dansyl chloride reacts with free amines, such as the amino group in isoleucine, to form dansylated derivatives . This reaction is influenced by factors such as pH and temperature .

Biochemical Pathways

This compound is involved in the biochemical pathway of isoleucine metabolism. Isoleucine can be synthesized either from citramalate or threonine . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .

Pharmacokinetics

The dansylation reaction, which forms this compound, is known to improve the retention of amino acids on reverse-phase columns, which could potentially enhance its bioavailability .

Result of Action

The dansylation of isoleucine results in the formation of this compound. This reaction enhances the chromatographic separation of dansyl amino acids, making it easier to study the amino acid composition of proteins . The acid hydrolysis of dansylated proteins shows that the release of the dansyl derivatives from the peptide chain is faster than that of free amino acids .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The rate of the dansylation reaction, which forms this compound, is constant and low up to pH 9.5 and increases rapidly above this pH . The reaction is also temperature-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansyl-l-isoleucine is typically synthesized through the reaction of dansyl chloride with l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate or bicarbonate as the base. The reaction conditions generally involve dissolving l-isoleucine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, followed by the addition of dansyl chloride. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dansyl-l-isoleucine primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with nucleophiles, leading to the formation of various derivatives. Additionally, the amino acid moiety can participate in typical amino acid reactions such as peptide bond formation .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dansyl-l-isoleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dansyl-l-leucine
  • Dansyl-l-valine
  • Dansyl-l-alanine

Comparison: Dansyl-l-isoleucine is unique among its similar compounds due to the specific side chain of isoleucine, which affects its hydrophobicity and steric properties. This uniqueness can influence the binding affinity and specificity of this compound when used as a probe in biochemical assays. Compared to dansyl-l-leucine and dansyl-l-valine, this compound may exhibit different fluorescence intensities and stabilities under various conditions .

Properties

IUPAC Name

(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTOKQLVHXSRPR-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424932
Record name Dansyl-l-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100-21-6
Record name Dansyl-l-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Dansyl-L-isoleucine used as an analyte in the study on capillary electrophoresis peak dispersion?

A1: this compound likely served as a suitable analyte in this study due to its fluorescent properties. The paper focuses on understanding how the initial analyte plug width affects peak broadening in capillary electrophoresis []. Fluorescent detection methods offer high sensitivity, allowing researchers to accurately measure and analyze even small analyte quantities, which is crucial when studying factors contributing to peak broadening.

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